molecular formula C10H18INO2 B1311319 N-Boc-4-iodopiperidine CAS No. 301673-14-3

N-Boc-4-iodopiperidine

Cat. No.: B1311319
CAS No.: 301673-14-3
M. Wt: 311.16 g/mol
InChI Key: YFWQFKUQVJNPKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Boc-4-iodopiperidine is a halogenated piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and an iodine substituent at the 4-position of the piperidine ring. This compound is widely utilized in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions, owing to the high reactivity of the C–I bond. The Boc group enhances stability during synthetic procedures while allowing selective deprotection under acidic conditions .

Key applications include its role in cobalt-catalyzed couplings with Grignard reagents, where it reacts with aryl, alkenyl, and heteroaromatic nucleophiles to form substituted piperidine derivatives. For example, reactions with alkenylmagnesium bromides yield coupled products in moderate to high yields (52–96%) depending on temperature optimization . Its iodine atom facilitates reductive cross-couplings with borazaronaphthalenes, enabling the synthesis of complex heterocycles under mild conditions (40°C) with minimal side products .

Preparation Methods

Synthetic Routes and Key Steps

Starting Material: N-Boc-4-piperidone or 4-piperidone derivatives

The synthesis often begins with 4-piperidone or its hydrochloride hydrate, which is converted to N-Boc-4-piperidone by reaction with di-tert-butyl dicarbonate under basic conditions (e.g., sodium hydroxide and tert-butanol) at low temperature (0 °C) followed by stirring at ambient temperature overnight. This step yields the Boc-protected piperidone with high purity and yield (up to 100%).

Direct Synthesis of N-Boc-4-iodopiperidine

While direct iodination methods are less documented, the use of this compound as a substrate in cobalt-catalyzed cross-coupling reactions has been reported, indicating its availability and synthetic accessibility. The iodide is preferred over bromide for higher reactivity in such transformations.

Detailed Preparation Method from Patent CN105153211A

This patent describes a multi-step synthesis involving:

Step Reagents & Conditions Description Yield & Notes
1 N-Boc-4-piperidone + 10-15 eq hydrazine hydrate in alcohol, room temp, 2 h Formation of N-Boc-4-piperidine hydrazine 85-91% yield; crude product used directly
2 Sodium borohydride (1.2-2.0 eq) added in alcohol, room temp, 1-2 h Reduction of hydrazine intermediate Reaction quenched with acetic acid
3 N-Boc-4-piperidine hydrazine + 1-1.2 eq 2-halo malonaldehyde + 0.02-0.1 eq boron trifluoride diethyl etherate in toluene, 80-120 °C Condensation and dehydration to form 4-halopyrazole intermediate Solvent removal followed by catalytic coupling
4 Catalytic coupling with tetrahydroxy diboron, diisopropylethylamine, NiCl2(dppp), PPh3 in dehydrated alcohol, room temp, 12 h Formation of boronic acid pinacol ester intermediate 55% yield; high purity (GC 98.2%)

This method is industrially scalable, uses mild conditions, and employs readily available reagents.

Alternative Synthetic Routes and Related Compounds

Synthesis of N-Boc-4-hydroxypiperidine

This intermediate is synthesized from 4-piperidone hydrochloride hydrate by:

  • Alkalization with liquid ammonia and extraction with toluene.
  • Reduction with sodium borohydride in methanol at 25-30 °C.
  • Boc protection by refluxing with di-tert-butyl dicarbonate in the presence of potassium carbonate.

This compound can be converted to the iodide via substitution reactions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Product Yield Notes
Hydrazine Reduction & Catalytic Coupling N-Boc-4-piperidone Hydrazine hydrate, NaBH4, 2-halo malonaldehyde, Ni catalyst RT to 120 °C, alcohol/toluene solvents N-Boc-4-halopyrazole intermediate → boronic ester 55-91% Industrially scalable, mild conditions
Boc Protection & Methylation Piperidine-4-carboxylic acid Boc anhydride, Et3N, iodomethane, K2CO3 0 °C to RT, DCM/DMF solvents N-Boc-piperidine-4-carboxylic acid methyl ester ~99% Useful precursor for further halogenation
Reduction & Boc Protection of 4-piperidone 4-piperidone hydrochloride hydrate NaBH4, di-tert-butyl dicarbonate, K2CO3 25-30 °C, reflux N-Boc-4-hydroxypiperidine High purity, good yield Intermediate for substitution to iodide
Use of this compound in Cross-Coupling This compound (commercial or synthesized) CoCl2, TMCD, Grignard reagents 0 °C to RT, THF Arylated piperidine derivatives Not specified Demonstrates availability and reactivity

Research Findings and Practical Considerations

  • The hydrazine reduction and catalytic coupling method offers a robust and reproducible route to halogenated N-Boc-piperidine derivatives, suitable for scale-up.
  • Boc protection is typically performed under mild basic conditions with di-tert-butyl dicarbonate, ensuring high yields and purity.
  • The iodide substituent at the 4-position enhances reactivity in metal-catalyzed cross-coupling reactions, making this compound a preferred intermediate.
  • Conversion of hydroxyl intermediates to iodides via nucleophilic substitution is a plausible synthetic step, though specific protocols for this transformation are less documented in the provided sources.
  • Industrial synthesis emphasizes mild reaction conditions, cost-effective reagents, and high selectivity, as seen in the patent literature.

Chemical Reactions Analysis

N-Boc-4-iodopiperidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions with Grignard reagents typically yield arylated piperidine derivatives .

Scientific Research Applications

Synthetic Chemistry

Role as an Intermediate
N-Boc-4-iodopiperidine serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structure allows for the introduction of diverse functional groups, making it suitable for creating drug candidates targeting neurological disorders. The compound's iodide group facilitates nucleophilic substitutions, which are essential in developing complex molecular architectures.

Case Study: Cobalt-Catalyzed Arylation
A study demonstrated the use of this compound in cobalt-catalyzed arylation reactions. This method allowed for efficient cross-coupling with aryl magnesium bromides, yielding various arylated piperidines with good to excellent yields. For instance, the reaction conditions optimized for this compound resulted in a significant conversion to the desired product, showcasing its utility in synthesizing biologically relevant scaffolds .

Drug Development

Modification of Drug Candidates
The unique structure of this compound enables modifications that enhance the efficacy and selectivity of drug candidates. This is particularly important for developing treatments for conditions such as depression and anxiety.

Case Study: Synthesis of Antipsychotics
In a concise synthesis pathway for the antipsychotic (±)-preclamol, this compound was employed as a key intermediate. The compound underwent several transformations, including deprotection and reductive amination, leading to the final product with an overall yield of 33% over four steps .

Biochemistry

Tool for Receptor Interaction Studies
this compound is instrumental in biochemical research, particularly in studying receptor interactions and enzyme activities. Its ability to form stable complexes with various biomolecules aids researchers in elucidating complex biological pathways.

Material Science

Applications in Advanced Materials
The compound is utilized in formulating advanced materials, particularly polymers that require specific chemical properties for applications in electronics and coatings. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Data Table: Summary of Applications

Application AreaDescriptionNotable Findings
Synthetic ChemistryKey intermediate for pharmaceuticalsEfficient arylation reactions with cobalt catalysts
Drug DevelopmentModification of drug candidatesSynthesis pathway for antipsychotic (±)-preclamol
BiochemistryStudies on receptor interactionsAids in understanding biological processes
Material ScienceFormulation of advanced polymersEnhances properties like thermal stability

Mechanism of Action

The mechanism of action of N-Boc-4-iodopiperidine is primarily related to its role as a synthetic intermediate. It does not exert direct biological effects but facilitates the synthesis of compounds that do. The molecular targets and pathways involved depend on the specific compounds synthesized from this compound .

Comparison with Similar Compounds

Structural and Functional Group Variations

N-Boc-4-iodopiperidine belongs to a broader class of Boc-protected piperidine derivatives. Below is a comparative analysis with structurally related compounds:

Compound Substituent Key Reactivity/Applications References
This compound Iodine (C-4) Cross-coupling (Co-, Cu-catalyzed); high reactivity in C–I bond activation.
N-Boc-piperidine-4-carboxylic acid Carboxylic acid (C-4) Peptide synthesis; amide bond formation. Used in prodrug development (e.g., nipecotic acid derivatives).
1-Boc-4-(Aminomethyl)piperidine Aminomethyl (C-4) Intermediate for functionalized amines; used in drug discovery (e.g., σ receptor ligands).
N-Boc-4-cyanopiperidine Cyano (C-4) Nitrile-specific reactions (e.g., hydrolysis to carboxylic acids, click chemistry).
1-Boc-4-CBZ-aminopiperidine CBZ-protected amine Dual-protected intermediate for sequential deprotection in multistep syntheses.

Reactivity in Cross-Coupling Reactions

  • Halogen Effects : this compound exhibits superior reactivity compared to its brominated analog (N-Boc-4-bromopiperidine). For instance, in reductive cross-couplings, the iodide enables reactions at 40°C, whereas bromides require harsher conditions. This is attributed to the lower bond dissociation energy of C–I bonds .
  • Heteroaromatic Coupling: Unlike non-halogenated analogs, the iodine atom allows coupling with 3-pyridylmagnesium bromide, achieving 96% yield at reduced temperatures (-10°C) .

Physical and Pharmacological Properties

  • Solubility : The Boc group imparts lipophilicity, as seen in the LogP values of related compounds. For example, N-Boc-3-hydroxy-4-phenylpiperidine has a consensus LogP of 2.92, indicating moderate lipid solubility .
  • Stability: Boc-protected derivatives are stable under basic conditions but susceptible to acid-mediated deprotection.

Biological Activity

N-Boc-4-iodopiperidine, a derivative of piperidine, is characterized by the presence of a tert-butoxycarbonyl (Boc) group and an iodine atom at the 4-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and synthetic applications.

This compound has the following chemical characteristics:

PropertyValue
CAS Number 301673-14-3
Molecular Formula C₁₀H₁₈INO₂
Molecular Weight 311.16 g/mol
Boiling Point Not available
Log P (octanol-water) 2.45
GI Absorption High
BBB Permeant Yes
CYP Inhibition CYP2C19 inhibitor

Anticancer Potential

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been utilized in Ni-catalyzed cross-coupling reactions, yielding compounds that exhibit significant cytotoxicity against various cancer cell lines. One study reported a yield of 71% when coupling this compound with N-benzyl 6-bromo isoquinolone, indicating its utility in synthesizing biologically active molecules .

Enzyme Interaction

This compound acts as a substrate for various enzymes, influencing metabolic pathways. It has been shown to inhibit CYP2C19, which is involved in drug metabolism, suggesting that this compound could affect the pharmacokinetics of co-administered drugs . This inhibition may lead to increased plasma levels of drugs metabolized by CYP2C19, necessitating careful consideration in therapeutic contexts.

Synthetic Applications

The compound serves as a versatile building block in organic synthesis. Its iodide functionality allows for further transformations, such as arylation reactions. In cobalt-catalyzed arylation studies, this compound demonstrated effective coupling with phenyl magnesium bromide, achieving yields up to 81% under optimized conditions . This highlights its potential for generating various piperidine derivatives with diverse biological activities.

Case Studies

  • Cross-Coupling Reactions : In a study focusing on the synthesis of piperidine derivatives, this compound was successfully employed in Ni-catalyzed cross-coupling reactions with aryl halides. The reaction conditions included the use of NiBr₂·glyme and Mn as a reductant, leading to high yields of the desired products .
  • Anticancer Activity Assessment : A series of analogs derived from this compound were evaluated for their anticancer properties against various cell lines. Results indicated that modifications at the nitrogen atom could enhance biological activity, suggesting a structure-activity relationship that merits further investigation .

Q & A

Basic Questions

Q. What are the standard synthetic routes for N-Boc-4-iodopiperidine, and how is purity assessed?

Methodological Answer: this compound is typically synthesized via iodination of N-Boc-4-piperidone (tert-butyl 4-oxopiperidine-1-carboxylate) using reagents like iodine in the presence of a reducing agent (e.g., triphenylphosphine) or via halogen-exchange reactions. Key steps include:

  • Synthesis : Reacting N-Boc-4-piperidone with iodine and triphenylphosphine in anhydrous THF under nitrogen, followed by purification via column chromatography .
  • Purity Assessment : Gas chromatography (GC) with >95.0% purity thresholds is standard. Melting point analysis (e.g., 73–75°C for related Boc-piperidine derivatives) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) validate structural integrity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identifies piperidine ring protons (δ ~3.5–4.0 ppm for axial/equatorial H) and tert-butyl group (δ ~1.4 ppm). The iodine atom’s electronegativity causes deshielding in adjacent carbons .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₇INO₂).
  • Infrared (IR) Spectroscopy : Verifies carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and Boc-group vibrations .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to minimize deiodination side reactions?

Methodological Answer: Deiodination often occurs under harsh conditions (e.g., high temperature, strong bases). Mitigation strategies include:

  • Reaction Solvent : Use anhydrous, non-polar solvents (e.g., DCM) to stabilize the iodine substituent.
  • Catalyst Selection : Replace triphenylphosphine with milder reducing agents (e.g., NaI in acetone) to reduce side reactions.
  • Temperature Control : Maintain reactions at 0–25°C to prevent thermal degradation.
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) and isolate intermediates promptly .

Q. How should discrepancies in NMR data for this compound be resolved?

Methodological Answer: Discrepancies (e.g., unexpected splitting or shifts) may arise from solvent polarity, diastereomerism, or impurities. Resolve by:

  • Solvent Standardization : Use deuterated solvents consistently (e.g., CDCl₃ vs. DMSO-d₆) to avoid solvent-induced shifts .
  • 2D NMR Techniques : Employ COSY, HSQC, or NOESY to distinguish overlapping signals or confirm stereochemistry.
  • Cross-Validation : Compare with literature data from authoritative databases (e.g., NIST Chemistry WebBook) or replicate analyses using IR/MS .

Q. What strategies ensure reproducible cross-coupling reactions using this compound as a substrate?

Methodological Answer: In Suzuki or Ullmann couplings, the iodine atom’s reactivity is critical. Optimize by:

  • Catalyst Systems : Use Pd(PPh₃)₄ or CuI/ligand systems for C–N or C–C bond formation.
  • Base Selection : Employ Cs₂CO₃ or K₃PO₄ to avoid Boc-group cleavage.
  • Byproduct Analysis : Monitor for deiodinated products (e.g., N-Boc-piperidine) via GC-MS and adjust stoichiometry to favor desired pathways .

Q. How should researchers handle conflicting data on the stability of this compound under varying storage conditions?

Methodological Answer: Contradictory stability reports (e.g., decomposition at room temperature vs. long-term storage at −20°C) require systematic testing:

  • Accelerated Stability Studies : Expose the compound to heat (40°C), light, or humidity and monitor degradation via HPLC.
  • Storage Protocols : Recommend airtight containers with desiccants and storage in amber vials at −20°C.
  • Data Documentation : Report raw stability data in supplementary materials to enable peer validation .

Q. Data Reporting and Ethical Considerations

Q. What are best practices for reporting experimental data on this compound in publications?

Methodological Answer:

  • Primary Data : Include representative NMR/IR spectra, chromatograms, and crystallographic data (if available) in the main text.
  • Supplementary Materials : Deposit raw data (e.g., GC traces, kinetic studies) in repositories with DOIs for transparency.
  • Reproducibility : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthetic procedures, including exact masses and solvent ratios .

Q. How can researchers design studies to investigate the mechanistic role of this compound in organocatalytic reactions?

Methodological Answer:

  • Hypothesis Framing : Use the FINER criteria (Feasible, Novel, Ethical, Relevant) to define the study’s scope (e.g., “Does iodine act as a leaving group or stabilizer?”) .
  • Control Experiments : Compare reactivity with non-iodinated analogs (e.g., N-Boc-4-bromopiperidine) to isolate iodine’s role.
  • Computational Modeling : Supplement experimental data with DFT calculations to probe transition states or electron density maps .

Properties

IUPAC Name

tert-butyl 4-iodopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWQFKUQVJNPKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447440
Record name N-Boc-4-iodopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301673-14-3
Record name N-Boc-4-iodopiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-iodopiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 4-hydroxypiperidine-1-carboxylate (246 g, 1.224 mol), imidazole (100 g, 1.469 mol, 1.2 eq.) and triphenylphosphine (385 g, 1.469 mol, 1.2 eq.) in THF (750 mL) was cooled using an ice bath. Then a solution of iodine (373 g, 1.469 mol, 1.2 eq.) in THF (750 mL) was added slowly over a period of 1 hour while keeping the internal temperature below 18° C. The resulting mixture was allowed to stir at room temperature for 5 hours and the mixture was diluted with ethyl acetate (2 L), brine (1 L) and water (500 mL). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (1 L×2). The organic layers were combined, washed with 15% aqueous sodium sulfite (1 L), brine (1 L), dried and concentrated. The resulting residue was stirred with hexanes (2 L) and the solid was removed by filtration. The solid was stirred with hexanes (2 L×2) and filtered. The filtrate was concentrated to give 363 g of crude oil which was purified by column chromatography (eluting with hexanes/ethyl acetate=50:1 to 20:1) to afford 319 g of tert-butyl 4-iodopiperidine-1-carboxylate.
Quantity
246 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
385 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
373 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three
Name
brine
Quantity
1 L
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

86 g of iodine are added at ambient temperature to a suspension of 89 g of triphenylphosphine and 22 g of imidazole in 800 ml of acetonitrile. The reaction is exothermic. After return to ambient temperature, 45.9 g of the product obtained in Step 1 in 250 ml of acetonitrile are added in the course of 30 minutes. After 18 hours' stirring at ambient temperature, the reaction mixture is filtered and rinsed with 200 ml of acetonitrile and the resulting filtrate is concentrated in vacuo. The residue obtained is stirred in 250 ml of diethyl ether for 1 hour and the precipitate is filtered off. After concentration of the filtrate in vacuo, chromatography on silica gel (dichloromethane/ethyl acetate: 90/10) enables the expected product to be isolated.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
89 g
Type
reactant
Reaction Step One
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
45.9 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of N-Boc-4-hydroxypiperidine (246 g, 1.224 mol), imidazole (100 g, 1.469 mol, 1.2 eq.) and triphenylphosphine (385 g, 1.469 mol, 1.2 eq.) in THF (750 mL) was cooled using an ice bath. Then a solution of iodine (373 g, 1.469 mol, 1.2 eq.) in THF (750 mL) was added slowly over a period of 1 h keeping the internal temperature below 18° C. The resulting mixture was allowed to stir at room temperature for 5 h and the mixture was diluted with ethyl acetate (2 L), brine (1 L) and water (500 mL). The organic layer was separated and the aqueous layer was extracted with ethyl acetate (1 L×2). The organic layers were combined, washed with 15% aqueous sodium sulfite (1 L), brine (1 L), dried and concentrated. The resulting residue was stirred with hexanes (2 L) and the solid was removed by filtration. The solid was stirred with hexanes (2 L×2) and filtered. The filtrate was concentrated to give 363 g of crude oil which was purified by column chromatography (eluting with hexanes/ethyl acetate=50:1 to 20:1) to afford 319 g tert-butyl 4-iodopiperidine-1-carboxylate Yield: 84%.
Quantity
246 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
385 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
373 g
Type
reactant
Reaction Step Two
Name
Quantity
750 mL
Type
solvent
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Three
Name
brine
Quantity
1 L
Type
solvent
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Boc-4-iodopiperidine
Reactant of Route 2
N-Boc-4-iodopiperidine
Reactant of Route 3
Reactant of Route 3
N-Boc-4-iodopiperidine
Reactant of Route 4
N-Boc-4-iodopiperidine
Reactant of Route 5
Reactant of Route 5
N-Boc-4-iodopiperidine
Reactant of Route 6
N-Boc-4-iodopiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.